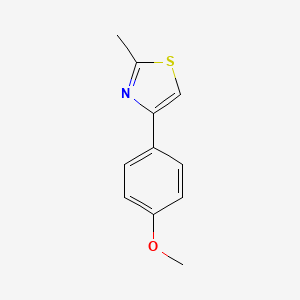

4-(4-Methoxyphenyl)-2-methylthiazole

Description

BenchChem offers high-quality 4-(4-Methoxyphenyl)-2-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxyphenyl)-2-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKCVKLSCKKRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354323 | |

| Record name | 4-(4-Methoxy-phenyl)-2-methyl-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50834-78-1 | |

| Record name | 4-(4-Methoxy-phenyl)-2-methyl-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 4-(4-methoxyphenyl)-2-methylthiazole, a heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. Moving beyond a simple recitation of procedural steps, this document elucidates the causal relationships behind experimental choices, grounding the entire process in established chemical principles. The primary focus is the Hantzsch thiazole synthesis, a robust and highly efficient method for constructing the target molecule from readily available precursors. The guide furnishes detailed, field-tested protocols for the synthesis of the requisite α-haloketone intermediate and its subsequent condensation with thioacetamide. Each stage is supported by mechanistic insights, quantitative data, and process visualizations to ensure reproducibility and facilitate optimization. This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of substituted thiazoles.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone in modern medicinal chemistry. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5]

The specific compound, 4-(4-methoxyphenyl)-2-methylthiazole, represents a key building block. The methoxyphenyl group at the C4 position and the methyl group at the C2 position provide distinct vectors for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this molecule with high purity and yield is therefore a critical enabling step for advanced research. This guide focuses on the most reliable and widely adopted synthetic strategy: the Hantzsch thiazole synthesis.

The Core Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the preeminent method for the construction of thiazole rings. The reaction facilitates the condensation of an α-haloketone with a thioamide.[6] Its enduring prevalence is a testament to its reliability, high yields, and broad substrate scope.

Mechanistic Rationale

The efficacy of the Hantzsch synthesis stems from a logical and sequential series of nucleophilic reactions. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Initial Nucleophilic Attack (S-Alkylation): The reaction commences with the nucleophilic sulfur atom of the thioamide (Thioacetamide) attacking the electrophilic α-carbon of the haloketone (2-bromo-1-(4-methoxyphenyl)ethan-1-one). This step is a classic SN2 reaction, displacing the bromide ion and forming an isothioamide intermediate.[6]

-

Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate, now positioned favorably, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the original ketone moiety. This intramolecular condensation forms a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.

-

Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond within the ring, yielding the stable, aromatic thiazole system.[6]

The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole ring.

Precursor Synthesis: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

A high-quality α-haloketone is essential for a successful Hantzsch synthesis. The most common precursor is 2-bromo-4'-methoxyacetophenone, synthesized via the direct bromination of 4'-methoxyacetophenone.[7][8]

Experimental Protocol: α-Bromination

This protocol describes a standard laboratory procedure for the synthesis of the key α-haloketone intermediate.

Objective: To synthesize 2-bromo-1-(4-methoxyphenyl)ethan-1-one from 4'-methoxyacetophenone.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 4'-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 to 1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintaining a low temperature is crucial to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture slowly into a beaker of ice water with stirring. The product, being a solid, will precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol, to yield a crystalline solid.[8]

Quantitative Data and Considerations

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Purpose/Comment |

| 4'-Methoxyacetophenone | 1.0 | 1.50 g | Starting material |

| Bromine (Br₂) | 1.05 | 1.68 g (0.54 mL) | Brominating agent |

| Solvent (Methanol) | - | 20-30 mL | Reaction medium |

| Temperature | - | 0 °C to RT | Controls reaction rate and selectivity |

| Reaction Time | - | 2-5 hours | Varies based on scale and temperature |

| Expected Yield | - | 85-95% | After recrystallization |

Causality Behind Experimental Choices:

-

Solvent Choice: Methanol or acetic acid are chosen for their ability to dissolve the starting material and for their polarity, which can facilitate the ionic reaction mechanism.

-

Stoichiometry: A slight excess of bromine is often used to ensure complete conversion of the starting material, but a large excess should be avoided to prevent the formation of di-brominated byproducts.

-

Temperature Control: The initial cooling to 0 °C moderates the exothermic reaction and enhances the selectivity of mono-bromination at the α-position.

Core Protocol: Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole

This section provides the detailed workflow for the final condensation step to yield the target molecule.

Experimental Protocol: Hantzsch Condensation

Objective: To synthesize 4-(4-methoxyphenyl)-2-methylthiazole via the condensation of 2-bromo-1-(4-methoxyphenyl)ethan-1-one and thioacetamide.

Methodology:

-

Reaction Setup: To a round-bottom flask containing 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent), add a solvent such as absolute ethanol.

-

Reagent Addition: Add thioacetamide (1.0 to 1.2 equivalents) to the solution. The use of a slight excess of the thioamide can help drive the reaction to completion.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting materials.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water or a dilute aqueous solution of sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure 4-(4-methoxyphenyl)-2-methylthiazole.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio | Typical Quantity (for 10 mmol scale) | Purpose/Comment |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 1.0 | 2.29 g | α-Haloketone precursor |

| Thioacetamide | 1.1 | 0.83 g | Thioamide precursor |

| Solvent (Ethanol) | - | 40-50 mL | Reaction medium |

| Temperature | - | Reflux (~78 °C) | Provides activation energy |

| Reaction Time | - | 2-4 hours | Typical duration for completion |

| Expected Yield | - | 80-90% | After purification |

Characterization

The identity and purity of the synthesized 4-(4-methoxyphenyl)-2-methylthiazole should be confirmed using standard analytical techniques.[9]

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the methoxyphenyl ring, the singlet for the methoxy group, the singlet for the methyl group on the thiazole ring, and a singlet for the C5-H of the thiazole.

-

¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=N and C=C bonds of the thiazole ring and the C-O stretching of the methoxy group.

Experimental Workflow Visualization

The overall synthetic strategy is a logical two-step process, easily visualized to guide laboratory execution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. 2-Bromo-4 -methoxyacetophenone 97 2632-13-5 [sigmaaldrich.com]

- 8. guidechem.com [guidechem.com]

- 9. jyoungpharm.org [jyoungpharm.org]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-methylthiazole (CAS 50834-78-1): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-2-methylthiazole (CAS 50834-78-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic methodology based on the Hantzsch thiazole synthesis, and explores its potential biological activities and applications, with a particular focus on its emerging role in oncology and infectious disease research. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. 4-(4-Methoxyphenyl)-2-methylthiazole, belonging to the arylthiazole class, has garnered attention for its potential as a versatile synthetic intermediate and as a pharmacophore in the design of novel therapeutic agents. This guide aims to provide a detailed technical resource on this compound, consolidating available data on its synthesis, properties, and applications to facilitate further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(4-methoxyphenyl)-2-methylthiazole are summarized below.

| Property | Value | Source |

| CAS Number | 50834-78-1 | N/A |

| Molecular Formula | C₁₁H₁₁NOS | N/A |

| Molecular Weight | 205.28 g/mol | N/A |

| Melting Point | 64-69 °C | N/A |

| Appearance | Solid | N/A |

| Solubility | While quantitative data is limited, arylthiazoles are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Solubility in aqueous solutions is expected to be low. | N/A |

Synthesis of 4-(4-Methoxyphenyl)-2-methylthiazole

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 4-(4-methoxyphenyl)-2-methylthiazole, the key precursors are 2-bromo-1-(4-methoxyphenyl)ethanone and thioacetamide.

Synthetic Workflow

The overall synthetic strategy is a one-pot reaction that proceeds via the formation of a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

Caption: Hantzsch synthesis of 4-(4-methoxyphenyl)-2-methylthiazole.

Experimental Protocol (Adapted)

The following is a representative experimental protocol adapted from the synthesis of structurally similar thiazole derivatives. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

2-Bromo-1-(4-methoxyphenyl)ethanone

-

Thioacetamide

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in anhydrous ethanol.

-

To this solution, add thioacetamide (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical and Spectral Data (Reference Data)

Note: The following data is for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and should be used as a reference for spectral interpretation.

| Parameter | Value |

| ¹H-NMR (DMSO-d₆, ppm) | δ 7.74 (d, 2H, Ar-H), 7.13 (s, 1H, thiazole-H), 6.94 (d, 2H, Ar-H), 6.82 (s, 2H, -NH₂), 3.77 (s, 3H, -OCH₃) |

| ¹³C-NMR (DMSO-d₆, ppm) | δ 168.55 (C2-thiazole), 158.99 (Ar-C), 150.17 (C4-thiazole), 128.34 (Ar-CH), 127.30 (Ar-C), 114.27 (Ar-CH), 99.79 (C5-thiazole), 55.51 (-OCH₃) |

Biological Activities and Potential Applications

The 4-(4-methoxyphenyl)-2-methylthiazole scaffold is a recurring motif in compounds with diverse biological activities. The primary areas of interest for this compound and its derivatives are in oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of 4-arylthiazole derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

A study on a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cell lines.[1] These findings suggest that 4-(4-methoxyphenyl)-2-methylthiazole could serve as a valuable lead compound for the development of novel tubulin polymerization inhibitors.

Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. The 4-(4-methoxyphenyl)thiazole core has been incorporated into molecules with demonstrated antibacterial and antifungal properties. For instance, a study on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles showed desired activity against Escherichia coli and Staphylococcus aureus.[2] This suggests that the 4-(4-methoxyphenyl)thiazole moiety contributes to the antimicrobial efficacy.

Conclusion

4-(4-Methoxyphenyl)-2-methylthiazole (CAS 50834-78-1) is a versatile heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction makes it an accessible building block for further chemical exploration. The recurring appearance of its core structure in biologically active molecules, particularly as an anticancer and antimicrobial agent, underscores its importance as a pharmacophore. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound in their respective fields. Further research is warranted to fully elucidate its pharmacological profile and to develop derivatives with enhanced therapeutic properties.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)

- SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. An Acad Bras Cienc, 95(1), e20220538.

- Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity Against Multidrug-Resistant Staphylococcus aureus and in Silico Evaluation of MepA Efflux Pump by. Biointerface Research in Applied Chemistry, 12(1), 1033-1045.

- National Institutes of Health. (2021).

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide. BenchChem.

- MDPI. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(23), 5642.

- Nanomedicine Research Journal. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal, 5(4), 329-336.

- National Institutes of Health. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(3), 1149-1161.

- MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Molbank, 2021(3), M1231.

- ResearchGate. (2011). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Journal of Molecular Structure, 993(1-3), 224-231.

-

PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]

- ResearchGate. (2015). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). Journal of the Indian Chemical Society, 92(1), 113-117.

- ResearchGate. (2018). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-976.

- National Center for Biotechnology Information. (2011). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. European Journal of Medicinal Chemistry, 46(9), 4064-4072.

- National Institutes of Health. (2014). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(15), 6488-6503.

- MDPI. (2019). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 24(18), 3296.

- PLOS One. (2015). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. PLOS One, 10(9), e0137259.

- Biopolymers and Cell. (2022). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Biopolymers and Cell, 38(2), 123-129.

-

Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]

- BioWorld. (2024, April 4). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld.

- MDPI. (2020). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 25(11), 2588.

-

Chem-Impex. (n.d.). 2-Metiltiazol. Retrieved from [Link]

- ResearchGate. (2014). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Revue Roumaine de Chimie, 59(11-12), 1029-1036.

- The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(1), 534-539.

-

The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Bis(4-methoxyphenyl)thiazole. Retrieved from [Link]

-

Cheméo. (n.d.). Thiazole (CAS 288-47-1). Retrieved from [Link]

Sources

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

A Technical Guide to the Therapeutic Targets of Thiazole Derivatives for Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have enabled the development of derivatives with a vast spectrum of pharmacological activities.[1] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets modulated by thiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms and rationale behind targeting critical proteins and pathways in oncology, infectious diseases, inflammation, and central nervous system disorders. The narrative is grounded in experimental evidence, featuring detailed protocols for target validation, quantitative data summaries, and visual diagrams of signaling pathways to elucidate the therapeutic potential of this versatile chemical entity.

Chapter 1: The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is an essential component in numerous clinically significant molecules, including the anticancer agents Dasatinib and Dabrafenib, the anti-HIV drug Ritonavir, and the anti-inflammatory Meloxicam.[1][3][4] Its prevalence stems from its structural features: the nitrogen atom can serve as a hydrogen bond acceptor, and the sulfur atom can engage in various non-covalent interactions, while the aromatic ring itself provides a rigid core for orienting substituents towards specific binding pockets within a target protein.[5] This versatility allows medicinal chemists to systematically modify thiazole derivatives to optimize potency, selectivity, and pharmacokinetic profiles, making it a foundational element in modern drug discovery.[1]

Chapter 2: Anticancer Targets: Proliferation, Survival, and Angiogenesis

Thiazole derivatives have demonstrated remarkable efficacy in oncology by interfering with multiple biological pathways crucial for cancer cell growth, proliferation, and survival.[4][5][6]

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Thiazole-based compounds have been successfully developed as potent inhibitors of several key kinase families.[4]

CDKs are essential for cell cycle progression, and their inhibition is a well-established strategy for cancer therapy.[6][7] Thiazole derivatives have been designed to target specific CDKs, such as CDK2 and CDK9, thereby inducing cell cycle arrest and apoptosis.[6][7][8] For instance, certain 4-thiazol-2-anilinopyrimidine derivatives show potent CDK9 inhibitory activity with IC50 values in the low nanomolar range, leading to the reinstatement of apoptosis in cancer cells.[8]

Causality in Experimental Design: The rationale for targeting CDKs is to halt the uncontrolled proliferation of cancer cells. CDK2 is pivotal for the G1/S phase transition, while CDK9 is crucial for transcriptional regulation of key survival proteins.[6][8] Therefore, inhibitors are designed to compete with ATP in the kinase active site. The efficacy of these inhibitors is first screened biochemically (kinase inhibition assays) and then validated in cell-based assays (cytotoxicity and cell cycle analysis) to confirm their biological effect.

Table 1: Selected Thiazole-Based CDK Inhibitors and Their In Vitro Potency

| Compound Class | Target | IC50 (nM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Thiazolone/Thiazolthione Derivatives | CDK2/cyclin A2 | 105.39 - 742.78 | Breast (MCF-7), Colon | [7] |

| 4-Thiazol-2-anilinopyrimidine (12u) | CDK9 | 7 | - | [8] |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 / CDK9 | Varies | - |[8] |

Caption: CDK-mediated cell cycle progression and points of inhibition by thiazole derivatives.

RTKs like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial for tumor angiogenesis, growth, and proliferation.[6] Thiazole derivatives have been shown to effectively block these receptors. For example, compound 4c, a synthesized thiazole derivative, demonstrated potent inhibition of VEGFR-2 with an IC50 of 0.15 µM.[6]

Epigenetic Modulation

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their aberrant activity is linked to various cancers, making them a key therapeutic target.[9] Benzothiazole-bearing compounds have been designed as potential HDAC inhibitors, and coumarin-thiazole hybrids have been developed as dual EGFR/HDAC1 inhibitors, showcasing a multi-targeted approach to cancer therapy.[9][10]

Experimental Workflow: Validating a Novel Anticancer Thiazole Derivative

A logical, self-validating workflow is essential to characterize a new chemical entity. The process begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.

Caption: Experimental workflow for validating a new anticancer thiazole derivative.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Staurosporine.[6] Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. This is often done using a luminescence-based or fluorescence-based detection method.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the purified VEGFR-2 enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the thiazole derivative to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.[6]

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

-

Detection: Stop the reaction and add a detection reagent. For example, in a luminescence-based assay, this reagent detects the amount of ATP remaining. A lower signal indicates higher kinase activity (more ATP consumed).

-

Signal Measurement: Read the signal (e.g., luminescence) on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls and determine the IC50 value.

Principle: This method uses a DNA-staining fluorescent dye (e.g., Propidium Iodide, PI) to quantify the amount of DNA in each cell within a population. This allows for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with the thiazole derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G1) compared to the untreated control indicates cell cycle arrest at that checkpoint.[6]

Chapter 3: Antimicrobial Targets: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel agents with unique mechanisms of action. Thiazole derivatives have emerged as promising candidates, targeting essential bacterial enzymes that are distinct from those in humans.[11]

Bacterial Topoisomerase Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication.[12] They are validated targets for the fluoroquinolone class of antibiotics. Benzothiazole-based compounds have been identified as potent inhibitors of both E. coli DNA gyrase and topoisomerase IV, making them promising new antibacterial agents.[12]

Causality in Experimental Design: Targeting DNA gyrase is effective because it is essential for bacterial survival and has sufficient structural differences from human topoisomerases to allow for selective inhibition. The initial validation involves testing compounds against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) to determine their spectrum of activity (MIC determination). Subsequent mechanistic studies, such as in vitro enzyme assays and molecular docking, are used to confirm that the antibacterial effect is due to the specific inhibition of DNA gyrase.[13][14]

Caption: Mechanism of DNA Gyrase and its inhibition by thiazole derivatives.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.

Chapter 4: Modulating Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives can modulate this process by inhibiting key enzymes in inflammatory signaling cascades.[15]

Inhibition of COX and LOX Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are the key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[15] Some thiazole derivatives have shown potent anti-inflammatory activities by blocking COX-2 and 5-LOX, making them attractive candidates for developing safer anti-inflammatory drugs.[15][16][17]

Caption: Simplified arachidonic acid pathway and points of inhibition by thiazole derivatives.

Chapter 5: Central Nervous System (CNS) Targets

Thiazole derivatives can cross the blood-brain barrier and modulate the activity of enzymes involved in neurotransmission, showing potential for the treatment of neurodegenerative and psychiatric disorders.[3]

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used to treat depression and Parkinson's disease. Several thiazolylhydrazone derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[3][18][19]

Table 2: Selected Thiazole-Based MAO Inhibitors

| Compound Class | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Analogue (3j) | MAO-A | 0.5781 | [19] |

| Thiazole Analogue (3c) | MAO-A | 5.619 | [19] |

| Benzofuran–Thiazolylhydrazone | MAO-A / MAO-B | Varies |[18] |

Chapter 6: Future Perspectives and Drug Development

The versatility of the thiazole scaffold continues to present promising opportunities for drug discovery. Future research will likely focus on the development of dual- or multi-target agents, such as the combined EGFR/HDAC inhibitors, to tackle complex diseases like cancer with a synergistic approach.[9] The integration of computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, will be crucial in rationally designing the next generation of thiazole-based therapeutics with improved efficacy and safety profiles.[13][20] The ongoing exploration of this remarkable heterocyclic system paves the way for novel pharmacological agents that can address significant unmet medical needs.[2]

References

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Sharma, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Gouda, M. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Singh, S. P., & Kumar, D. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

Gupta, S. K., et al. (2024). A review on thiazole based compounds and it's pharmacological activities. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Chander, S., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ilaš, J., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Royal Society of Chemistry. Available at: [Link]

-

Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Chimenti, F., et al. (2010). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Geronikaki, A., et al. (2020). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Medicinal Chemistry. Available at: [Link]

-

Betzi, S., et al. (2011). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Gusev, A. N., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. Available at: [Link]

-

Al-Otaibi, F. M., et al. (2025). Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, A., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure. Available at: [Link]

-

Hassan, G. S., et al. (2021). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Pop, R., et al. (2022). Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. Available at: [Link]

-

Aslam, O., et al. (2021). Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies. Bioorganic Chemistry. Available at: [Link]

-

Akmatov, M., et al. (2020). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI. Available at: [Link]

-

Kumar, P. K., et al. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2024). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]

- 8. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and molecular modeling of new coumarin–thiazole derivatives as dual EGFR/HDAC1 inhibitors: in vitro and in vivo anticancer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Semicarbazones, thiosemicarbazone, thiazole and oxazole analogues as monoamine oxidase inhibitors: Synthesis, characterization, biological evaluation, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Screening of Thiazole Compounds: A Strategic Approach for Early-Stage Drug Discovery

An In-Depth Technical Guide:

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This unique scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in a multitude of natural products, most notably Vitamin B1 (Thiamine), and is integral to the framework of numerous clinically approved drugs.[1][3][4] Its versatility is demonstrated in blockbuster pharmaceuticals like the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[1][5] In oncology, thiazole derivatives have emerged as a particularly fruitful area of research, leading to the development of targeted therapies such as the tyrosine kinase inhibitor Dasatinib.[6][7]

The chemical properties of the thiazole nucleus—specifically the ability of its nitrogen atom to form hydrogen bonds—allow molecules incorporating this scaffold to effectively interact with a wide array of biological targets, including critical proteins and enzymes involved in cancer progression.[6] As researchers continue to synthesize novel thiazole-containing compounds, a critical first step in evaluating their therapeutic potential is to assess their fundamental ability to kill or inhibit the growth of cancer cells.[5][8] This process, known as cytotoxicity screening, serves as an essential gatekeeper in the drug discovery pipeline, enabling the early identification and prioritization of promising lead candidates.[9][10][11]

This guide provides a technical framework for conducting preliminary in vitro cytotoxicity screening of novel thiazole compounds. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and provides a solid foundation for subsequent, more complex investigations.

Chapter 1: Designing a Robust and Self-Validating Screening Cascade

The primary objective of a preliminary screen is to efficiently and accurately determine whether a compound exhibits cytotoxic activity and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A well-designed screen functions as a self-validating system, incorporating the necessary controls and selection criteria to ensure the trustworthiness of the results.

Foundational Choices: Cell Lines and Assay Selection

The Rationale of Cell Line Selection:

The choice of cancer cell lines is a critical first decision. Large-scale screening across a diverse panel of genetically characterized cell lines is a powerful strategy for identifying compounds with specific activities.[12][13] For a preliminary screen of thiazole compounds, a pragmatic approach involves selecting a small, representative panel based on common cancer types where thiazoles have previously shown activity.

Commonly used cell lines for screening thiazole derivatives include:

-

MCF-7: A well-characterized human breast adenocarcinoma cell line.[14][15]

-

HepG2: A human liver cancer cell line, useful for assessing potential hepatotoxicity alongside anti-cancer effects.[14]

-

MDA-MB-231: A human breast adenocarcinoma cell line, often used as a model for aggressive, triple-negative breast cancer.[8][17]

The selection should be guided by the specific therapeutic hypothesis for the novel compounds. Including a non-cancerous cell line (e.g., NIH/3T3 mouse embryo fibroblasts) can provide an early indication of selectivity—a highly desirable trait for any potential therapeutic.[18]

Choosing the Right Cytotoxicity Assay:

Numerous methods exist for assessing cell viability.[19][20] For high-throughput preliminary screening, the ideal assay is rapid, reproducible, cost-effective, and scalable.[10][19] The MTT assay is the workhorse for this purpose and is widely cited in the screening of thiazole compounds.[14][21][22]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[22] The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[22] The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable readout of cytotoxicity.[21]

The MTT Assay: A Detailed, Step-by-Step Protocol

This protocol is designed for a 96-well plate format, which is standard for preliminary screening.

Materials:

-

Selected cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin)

-

Thiazole test compounds, dissolved in Dimethyl Sulfoxide (DMSO) to create concentrated stocks

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., Staurosporine, Doxorubicin, or Sorafenib)[14][17]

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at ~570-590 nm)

Experimental Workflow:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium).[23] The goal is to have cells in the exponential growth phase at the end of the incubation period.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole compounds and the positive control in complete medium. A typical starting concentration range might be 0.1 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

-

Include "vehicle control" wells that receive only the medium with the same final DMSO concentration as the treated wells. These wells represent 100% cell viability.

-

Also include "blank" wells containing only medium (no cells) for background absorbance correction.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations.

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[23]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[23]

-

Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[21]

-

-

Data Acquisition:

-

Read the absorbance of the plate on a microplate reader at a wavelength between 570 nm and 590 nm.[21] The reading should be performed within 1 hour of solubilization.

-

Workflow Visualization

Chapter 2: Transforming Raw Data into Actionable Insights

The output from the microplate reader is a set of absorbance values. Proper analysis is required to translate this raw data into a meaningful measure of cytotoxic potency.

Data Normalization and IC50 Calculation

The first step is to calculate the percentage of cell viability for each compound concentration. This is achieved by normalizing the data against the controls.

Formula for Percentage Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Where:

-

Abs_Sample is the absorbance of a well treated with a test compound.

-

Abs_Vehicle is the average absorbance of the vehicle control (DMSO-only) wells.

-

Abs_Blank is the average absorbance of the media-only wells.

Once the percentage viability is calculated for each concentration, the data is plotted on a graph with the compound concentration on the x-axis (typically on a logarithmic scale) and the percentage viability on the y-axis. This generates a dose-response curve.

The IC50 value is determined from this curve. It represents the concentration of the compound required to inhibit cell growth by 50%. This value is the primary metric for comparing the potency of different thiazole derivatives. A lower IC50 value indicates higher cytotoxic potency.

Data Presentation for Comparative Analysis

For clear comparison, the calculated IC50 values for a series of thiazole compounds against different cell lines should be summarized in a table.

| Compound ID | Substitution (R-group) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A549 |

| TZ-01 | -H | 12.70 ± 0.77[14] | 6.69 ± 0.41[14] | 56.31 ± 3.12 |

| TZ-02 | -Cl | 3.52 ± 0.21[17] | 4.89 ± 0.33 | 15.72 ± 1.04 |

| TZ-03 | -NO₂ | 1.21 ± 0.09[17] | 2.15 ± 0.18 | 9.88 ± 0.67 |

| TZ-04 | -NH-NH-Ph | 2.57 ± 0.16[14] | 7.26 ± 0.44[14] | 22.45 ± 1.55 |

| Staurosporine | (Positive Control) | 0.015 ± 0.002 | 0.021 ± 0.003 | 0.018 ± 0.002 |

| Data are presented as mean ± SD from triplicate experiments. Values are representative examples synthesized from literature to illustrate the format. |

This structured presentation allows researchers to quickly identify structure-activity relationships (SAR). For instance, in the hypothetical data above, the addition of an electron-withdrawing nitro group (TZ-03) significantly enhances cytotoxic potency compared to the unsubstituted compound (TZ-01).

Chapter 3: Probing the Mechanism - A Glimpse Beyond Cytotoxicity

While the IC50 value quantifies that a compound is cytotoxic, it doesn't explain how. Many effective anti-cancer agents work by inducing a programmed form of cell death known as apoptosis.[26] Thiazole derivatives have been shown to induce apoptosis through various mechanisms, often involving the intrinsic or mitochondrial pathway.[27][28]

A preliminary screen can be extended to include assays that provide initial mechanistic clues. For instance, after identifying a potent "hit" compound from the MTT screen, one might perform follow-up experiments to investigate:

-

Apoptosis Induction: Using Annexin V/PI staining to differentiate between viable, apoptotic, and necrotic cells.[18]

-

Caspase Activation: Measuring the activity of key executioner caspases, like caspase-3/7, which are hallmarks of apoptosis.[15][27]

-

Mitochondrial Membrane Potential: Assessing the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[15]

These investigations often reveal that thiazole compounds can trigger apoptosis by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[15][29] This disruption of the Bax/Bcl-2 balance leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[28]

Signaling Pathway Visualization

Conclusion

The preliminary cytotoxicity screening of thiazole compounds is a foundational step in the journey of anti-cancer drug discovery. By employing a robust and self-validating methodology centered around the MTT assay, researchers can efficiently determine the cytotoxic potency of novel derivatives. The resulting IC50 values provide a critical dataset for establishing structure-activity relationships and prioritizing compounds for further development. This initial screen is not an endpoint but a crucial starting point, providing the justification for deeper mechanistic studies to uncover how these promising scaffolds exert their therapeutic effects. A strategically designed and meticulously executed preliminary screen ensures that resources are focused on compounds with the highest potential to become the next generation of thiazole-based medicines.

References

-

Al-Abdullah, N. H., Al-Sanea, M. M., & El-Daly, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Bentham Science Publishers. [Link]

-

Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. M. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

-

Jafari, M., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics. [Link]

-

Bimoussa, H., et al. (2024). Apoptosis effect on human HT-1080 cell lines induced by compounds 2 b and 2 c of 4-Methyl-5-Acyl-1,3-Thiazole. Informatics in Medicine Unlocked. [Link]

-

Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis, and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

-

Bhinge, S. D., & Bari, S. B. (2025). Thiazoles as potent anticancer agents: A review. ResearchGate. [Link]

-

Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

-

Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Al-Warhi, T., et al. (2022). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2022). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Molecular Cancer Therapeutics. [Link]

-

Riss, T. L., & Moravec, R. A. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Sharma, R., & Kumar, R. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Kumar, R., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

-

Diag2Tec. (n.d.). In Vitro Drug Testing. Diag2Tec, Preclinical CRO. [Link]

-

Al-Ostath, R. A., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Journal of the Iranian Chemical Society. [Link]

-

ResearchGate. (n.d.). Cytotoxic effect of thiazole derivatives and their structure–activity... ResearchGate. [Link]

-

Al-Sanea, M. M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Pereira, C. V., & Pasi, M. D. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Semantic Scholar. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

-

Saez-Rodriguez, J. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. EMBL-EBI. [Link]

-

Lesyk, R., & Zimenkovsky, B. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules. [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. kosheeka.com [kosheeka.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Probing the Antimitotic Potential of 4-(4-Methoxyphenyl)-2-methylthiazole in Tubulin Polymerization Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Thiazole-Based Tubulin Inhibitors

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of eukaryotic cell division, intracellular transport, and maintenance of cell architecture.[1] Its principal component, the protein tubulin, exists as α/β-tubulin heterodimers that polymerize in a GTP-dependent manner to form hollow microtubule filaments. The critical role of microtubule dynamics in mitosis makes tubulin a highly validated and compelling target for anticancer drug discovery.[2] Agents that disrupt microtubule polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[3]

The thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by inhibiting tubulin polymerization.[4] These compounds often act by binding to the colchicine site on β-tubulin, thereby preventing the conformational changes necessary for microtubule assembly.[5][6] This application note provides a detailed guide for the investigation of 4-(4-Methoxyphenyl)-2-methylthiazole , a novel compound featuring the characteristic thiazole core and a methoxyphenyl group common to many potent tubulin inhibitors, in in vitro tubulin polymerization inhibition assays. We present here the scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers to accurately assess the antimitotic potential of this and similar molecules.

Scientific Foundation: The Dynamics of Microtubule Assembly and Inhibition

Microtubule formation is a dynamic process characterized by phases of growth (polymerization) and shrinkage (depolymerization), a phenomenon termed "dynamic instability".[7] This process begins with a nucleation phase, where tubulin dimers associate to form a seed. This is followed by an elongation or growth phase, where more dimers are added to the growing ends of the microtubule. Finally, a steady-state equilibrium is reached where the rates of polymerization and depolymerization are balanced.[7]

Tubulin polymerization inhibitors disrupt this delicate equilibrium.[8] They typically bind to tubulin dimers, preventing their incorporation into the growing microtubule.[9] Colchicine-site inhibitors, for example, are believed to induce a conformational change in the tubulin dimer that makes it incompatible with the microtubule lattice, effectively "poisoning" the growing end.[10] By assessing a compound's ability to inhibit the polymerization of purified tubulin in vitro, we can directly quantify its potency as a microtubule-targeting agent.

Principle of the Assays: Visualizing Microtubule Formation

The effect of a compound on tubulin polymerization can be monitored in real-time using spectrophotometric methods. The two most common approaches are:

-

Turbidity-Based Assay: As tubulin dimers polymerize into microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change in optical density (OD) can be measured over time at 340-350 nm, providing a direct readout of microtubule formation.[7][11]

-

Fluorescence-Based Assay: This method utilizes a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[12] The increase in fluorescence intensity is proportional to the mass of microtubules formed, offering a sensitive alternative to the turbidity assay.[12]

Both methods allow for the determination of key kinetic parameters and the calculation of the half-maximal inhibitory concentration (IC₅₀), a critical measure of a compound's potency.

Experimental Protocols

The following protocols are designed for the evaluation of 4-(4-Methoxyphenyl)-2-methylthiazole in a 96-well plate format, suitable for dose-response analysis.

PART 1: Reagent and Sample Preparation

1.1. Tubulin Stock Solution:

-

Source: Commercially available, high-purity (>99%) bovine or porcine brain tubulin is recommended for reproducibility.

-

Reconstitution & Storage: Reconstitute lyophilized tubulin in a suitable buffer (e.g., General Tubulin Buffer) to a final concentration of 10 mg/mL. Aliquot into small volumes, snap-freeze in liquid nitrogen, and store at -80°C. Crucial: Avoid repeated freeze-thaw cycles as this will denature the protein.[11]

1.2. Buffers and Reagents:

-

General Tubulin Buffer (GTB; 1x): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA. Prepare a 5x or 10x stock, filter sterilize, and store at 4°C. The pH of PIPES is temperature-sensitive; ensure the final pH is adjusted at room temperature.

-

GTP Stock Solution: 100 mM GTP in distilled water. Aliquot and store at -80°C.

-

Glycerol Cushion Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 60% (v/v) glycerol. Store at 4°C.

-

Test Compound (4-(4-Methoxyphenyl)-2-methylthiazole) Stock: Prepare a 10 mM stock solution in anhydrous, research-grade DMSO. Store in small aliquots at -20°C to prevent degradation.

-

Control Compounds:

-

Positive Control (Inhibitor): Nocodazole or Colchicine (10 mM stock in DMSO).

-

Negative Control (Promoter): Paclitaxel (Taxol) (10 mM stock in DMSO).

-

Vehicle Control: DMSO.

-

PART 2: Turbidity-Based Tubulin Polymerization Assay

This protocol is a robust and widely used method for assessing tubulin polymerization.

2.1. Experimental Setup:

-

Pre-warm a 96-well clear-bottom plate and a microplate reader equipped with a 340 nm or 350 nm filter to 37°C. Rationale: Tubulin polymerization is temperature-dependent and initiating the reaction in a pre-warmed plate ensures synchronous and reproducible polymerization kinetics.[7]

-

On ice, prepare serial dilutions of 4-(4-Methoxyphenyl)-2-methylthiazole from the 10 mM stock in GTB. A typical final concentration range for screening would be 0.1 µM to 100 µM. Also prepare dilutions for positive and negative controls.

-

Prepare the master reaction mix on ice. For each reaction, you will need:

-

Purified Tubulin (to a final concentration of 3 mg/mL or ~30 µM)

-

GTB (1x)

-

GTP (to a final concentration of 1 mM)

-

Glycerol (to a final concentration of 10% v/v) - Rationale: Glycerol acts as a polymerization enhancer, promoting microtubule assembly and stabilizing the resulting polymers.[12]

-

2.2. Assay Procedure:

-

In the pre-warmed 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells.

-

Initiate the polymerization reaction by adding 90 µL of the ice-cold tubulin master mix to each well. Mix gently by pipetting up and down, avoiding bubbles.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[11]

PART 3: Fluorescence-Based Tubulin Polymerization Assay

This method offers higher sensitivity and is an excellent alternative or confirmatory assay.

3.1. Experimental Setup:

-

Pre-warm a 96-well black-walled, clear-bottom plate and a fluorescence plate reader to 37°C. Rationale: A black plate is used to minimize light scatter and background fluorescence.

-

Prepare serial dilutions of the test compound and controls as described in section 2.1.

-

Prepare the master reaction mix on ice. For each reaction, you will need:

-

Purified Tubulin (to a final concentration of 2 mg/mL or ~20 µM)

-

GTB (1x)

-

GTP (to a final concentration of 1 mM)

-

Glycerol (to a final concentration of 10% v/v)

-

Fluorescent Reporter (DAPI) (to a final concentration of 6.3 µM)[12]

-

3.2. Assay Procedure:

-

In the pre-warmed 96-well plate, add 10 µL of the diluted test compound, controls, or vehicle (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 90 µL of the ice-cold tubulin-DAPI master mix to each well.

-

Immediately place the plate in the pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 30-60 seconds for 60-90 minutes at 37°C.

Data Presentation and Analysis

1. Data Plotting:

-

Plot the absorbance (or fluorescence intensity) versus time for each concentration of the test compound and controls. This will generate polymerization curves.

-

In the presence of an inhibitor like 4-(4-Methoxyphenyl)-2-methylthiazole, you would expect to see a dose-dependent decrease in the rate and extent of polymerization compared to the vehicle control.

2. IC₅₀ Determination:

-

From the polymerization curves, determine the maximum polymerization level (Vmax, the plateau of the curve) for each concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Vmax_compound / Vmax_vehicle)] * 100

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits tubulin polymerization by 50%.

Table 1: Example Data Summary for Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |

| 4-(4-Methoxyphenyl)-2-methylthiazole | To be determined | To be determined |

| Nocodazole (Positive Control) | ~0.5 - 2.0 | >90% |

| Paclitaxel (Negative Control) | Not applicable (promoter) | Not applicable |

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

Caption: Proposed mechanism of colchicine-site tubulin polymerization inhibitors.

References

-

Bonne, D., Heusèle, C., Simon, C., & Pantaloni, D. (1985). 4′,6′-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. Journal of Biological Chemistry, 260(5), 2819–2825. Available at: [Link]

-

Lv, M., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1849. Available at: [Link]

-

JoVE. (2021). Tubulin Purification by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Abdel-Aziem, A., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(5), 2865-2883. Available at: [Link]

-

Andreu, J. M., & Timasheff, S. N. (1982). Interaction of colchicine with tubulin. Biochemistry, 21(25), 6465–6476. Available at: [Link]

-

Rathinasamy, G., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(8), 2459. Available at: [Link]

-

Wittmann, T., & Waterman-Storer, C. M. (2001). Cell motility: can Rho GTPases and microtubules point the way? Journal of Cell Science, 114(Pt 21), 3795–3803. Available at: [Link]

-

Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Colchicine? Retrieved from [Link]

-

Uppuluri, S., et al. (1993). Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin. Biochemistry, 32(44), 11950–11956. Available at: [Link]

-